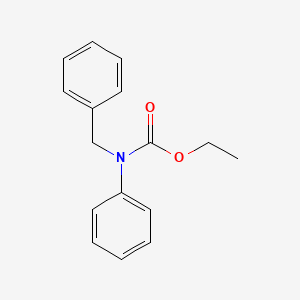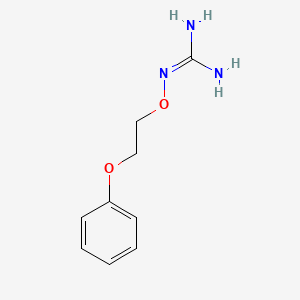
4-(2-Nitro-phenyl)-thiomorpholine-3,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-nitrophenylacetic acid , belongs to the class of organic compounds. It features a phenyl functional group, a carboxylic acid functional group, and a nitro functional group. This compound has been utilized in both organic synthesis and as an herbicide .
Vorbereitungsmethoden
The synthesis of 2-nitrophenylacetic acid involves the nitration of phenylacetic acid. The reaction conditions typically include the use of nitric acid (HNO~3~) as the nitrating agent. The industrial production methods may vary, but this straightforward route provides access to the compound .
Analyse Chemischer Reaktionen
2-Nitrophenylacetic acid participates in various organic reactions:
Esterification: It can serve as a protecting group for primary alcohols. The alcohol reacts with 2-nitrophenylacetic acid to form an ester. This protecting group is compatible with other alcohol protecting groups.
Mitsunobu Reaction: By reacting with diethyl azidocarboxylate and triphenylphosphine, the acid can protect alcohols selectively. Removal of the protecting group is achieved using zinc and ammonium chloride.
Formation of Heterocycles: Complete reduction of 2-nitrophenylacetic acid yields anilines, which cyclize to form lactams.
Wissenschaftliche Forschungsanwendungen
This compound finds applications in:
Organic Synthesis: As a versatile reagent for building complex molecules.
Biology and Medicine: Its derivatives may serve as enzyme inhibitors or anticancer agents.
Wirkmechanismus
The precise mechanism by which 2-nitrophenylacetic acid exerts its effects depends on the specific context. It may involve interactions with molecular targets and signaling pathways. Further research is needed to elucidate these mechanisms.
Vergleich Mit ähnlichen Verbindungen
While 2-nitrophenylacetic acid stands out for its versatility, similar compounds include phenylacetic acid, 4-nitrophenylacetic acid, and 4-nitrophenol. Each compound has distinct properties and applications .
Eigenschaften
CAS-Nummer |
883797-62-4 |
|---|---|
Molekularformel |
C10H8N2O4S |
Molekulargewicht |
252.25 g/mol |
IUPAC-Name |
4-(2-nitrophenyl)thiomorpholine-3,5-dione |
InChI |
InChI=1S/C10H8N2O4S/c13-9-5-17-6-10(14)11(9)7-3-1-2-4-8(7)12(15)16/h1-4H,5-6H2 |
InChI-Schlüssel |
VPNPMJXYWIRNFB-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=O)N(C(=O)CS1)C2=CC=CC=C2[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 4-[(4-chlorophenyl)amino]butanoate](/img/structure/B11996323.png)

![4-[(E)-{[3-(4-tert-butylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]benzoic acid](/img/structure/B11996334.png)
![Ethyl 2-({[2-(2-pyridinylmethylene)hydrazino]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11996350.png)
![Methyl (2Z)-2-(1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11996362.png)

![5-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11996372.png)

![8-(benzylsulfanyl)-7-[3-(4-ethylphenoxy)-2-hydroxypropyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11996376.png)
![N'-[(1E)-1-(4-bromophenyl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11996378.png)

![2-[(3,5-Dinitrothiophen-2-yl)amino]-4-methylpentanoic acid](/img/structure/B11996382.png)
![2-(4-Bromophenyl)-7,9-dichloro-5-(4-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11996388.png)
![N-methyl-4-[(methylamino)sulfonyl]benzamide](/img/structure/B11996398.png)
